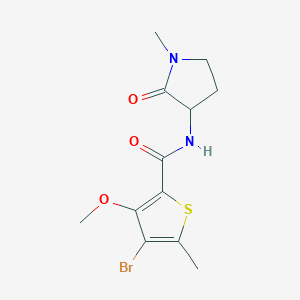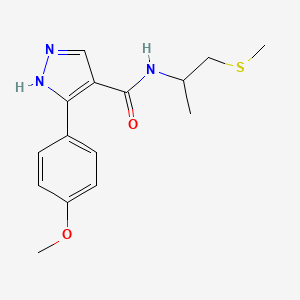![molecular formula C13H17ClN2O B7591420 1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C15H20ClN3O. This compound is also known as CPPU and is a synthetic cytokinin that has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of CPPU is not fully understood. However, it is believed to act as a cytokinin, which is a plant hormone that regulates growth and development. CPPU has been found to promote cell division and differentiation in plants, leading to increased growth and yield.
Biochemical and Physiological Effects:
CPPU has been found to have various biochemical and physiological effects. In plants, it has been found to promote cell division, increase stem elongation, and improve fruit quality. In animals, CPPU has been found to have potential neuroprotective effects and may also have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPPU in lab experiments is its ability to promote cell division and growth, making it a valuable tool for studying the effects of various compounds on plant growth and development. However, CPPU is also known to have toxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CPPU. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is the development of new methods for synthesizing CPPU that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of CPPU and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea is a complex process that involves several steps. One of the most common methods of synthesizing CPPU is through the reaction of 2-chlorobenzylamine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with urea to yield CPPU.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its potential applications in various fields. It has been found to have significant effects on plant growth and development, making it a potential candidate for use in agriculture. CPPU has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-8-4-1-5-10(12)9-16(13(15)17)11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPHJTNWABUQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
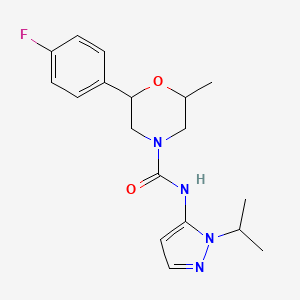
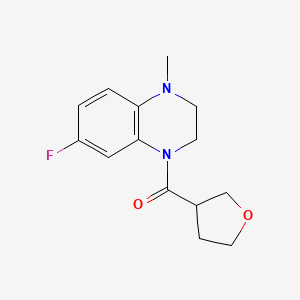
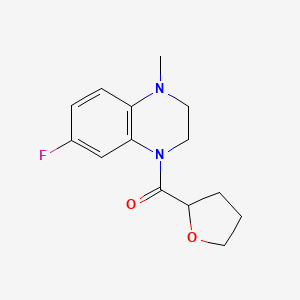
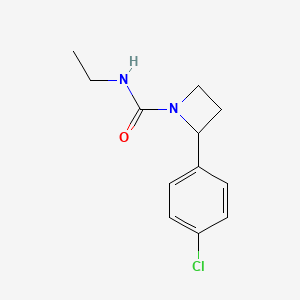

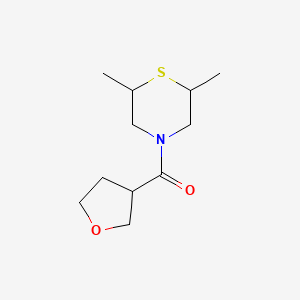
![N-prop-2-ynyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591403.png)
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)
